The Synthetic Utility of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide: A Technical Guide to Chelation-Controlled Ketone Synthesis
The Synthetic Utility of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide: A Technical Guide to Chelation-Controlled Ketone Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
In modern organic synthesis and drug discovery, the precise construction of carbon-carbon bonds without over-alkylation is a persistent challenge. 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (CAS: 473731-43-0) serves as a highly specialized bifunctional building block designed to solve this exact problem [7]. As a derivative of 3-aminosalicylic acid (3-ASA), this molecule features a Weinreb amide moiety (N-methoxy-N-methylamide) [1].
This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide. By leveraging the chelation-controlled addition mechanism inherent to Weinreb amides[1, 4], chemists can reliably synthesize complex 3-amino-2-hydroxyaryl ketones—motifs frequently found in kinase inhibitors, natural products, and benzoxazole precursors—while completely suppressing the formation of undesired tertiary alcohols.
Physicochemical Profiling
Understanding the physical and computational properties of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide is critical for optimizing reaction conditions, particularly regarding solubility and purification [7, 12].
Table 1: Quantitative Chemical & Physical Data
| Property | Value | Causality / Relevance in Synthesis |
| IUPAC Name | 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide | Defines the core benzamide structure. |
| CAS Registry Number | 473731-43-0 | Unique identifier for procurement and safety data. |
| Molecular Formula | C9H12N2O3 | Stoichiometric basis for reaction equivalents. |
| Molecular Weight | 196.206 g/mol | Used for calculating molarity and theoretical yields. |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | Influences phase separation during aqueous workup. |
| Boiling Point (Predicted) | 406.2 ± 40.0 °C at 760 mmHg | Indicates high thermal stability; distillation is not recommended for purification. |
| Topological Polar Surface Area (TPSA) | 75.79 Ų | High polarity due to -OH, -NH2, and amide groups; dictates the use of polar eluents (e.g., EtOAc/MeOH) in chromatography. |
| LogP (Predicted) | 1.189 | Moderate lipophilicity; soluble in standard organic solvents like DCM and THF. |
Mechanistic Framework: The Causality of Chelation Control
The traditional reaction of organolithium or Grignard reagents with esters or acid chlorides frequently results in over-addition, yielding tertiary alcohols because the intermediate ketone is more electrophilic than the starting material [3].
3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide circumvents this via the Weinreb–Nahm Ketone Synthesis mechanism [1, 4]. When an organometallic reagent attacks the carbonyl carbon of the Weinreb amide, it forms a tetrahedral intermediate. Instead of collapsing immediately, this intermediate is stabilized by the bidentate chelation of the metal cation (Mg²⁺ or Li⁺) by both the alkoxide oxygen and the methoxy oxygen [2].
This stable, five-membered chelate persists at low temperatures (typically 0 °C to -78 °C) [2]. The collapse to the target ketone only occurs upon the introduction of an aqueous acidic quench, which simultaneously destroys any remaining unreacted organometallic reagent, thereby making over-addition physically impossible[1, 3].
Visualization: Mechanism of Chelation Control
Caption: Mechanistic pathway of the Weinreb ketone synthesis highlighting the chelated tetrahedral intermediate.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Each step includes the chemical rationale (causality) behind the action.
Protocol A: Synthesis of the Core Weinreb Amide
Objective: Convert 3-aminosalicylic acid (CAS: 570-23-0) [6, 10] to 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide.
Reagents:
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3-Aminosalicylic acid (1.0 equiv)
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N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv)
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EDCI·HCl (1.2 equiv) and HOBt (1.2 equiv)
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N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
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Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
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Activation: Suspend 3-aminosalicylic acid in anhydrous DCM under an inert argon atmosphere. Add EDCI·HCl and HOBt. Rationale: EDCI forms an active ester intermediate, while HOBt suppresses racemization and improves the efficiency of the coupling.
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Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride to the mixture.
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Base Addition: Slowly add DIPEA dropwise at 0 °C. Rationale: DIPEA neutralizes the hydrochloride salt of the amine, generating the free nucleophile in situ, and neutralizes the acid generated during coupling.
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Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor via TLC (EtOAc/Hexane 1:1).
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Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (silica gel) to yield pure 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide.
Visualization: Synthesis Workflow
Caption: Step-by-step experimental workflow for synthesizing the Weinreb amide from 3-aminosalicylic acid.
Protocol B: Downstream Application (Ketone Synthesis)
Objective: React 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide with a Grignard reagent to form a substituted 3-amino-2-hydroxyaryl ketone [1, 5].
Step-by-Step Methodology:
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Preparation: Dissolve 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere. Cool the flask to 0 °C using an ice bath.
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Organometallic Addition: Slowly add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 2.5 equiv) dropwise. Rationale: Excess Grignard is required because the free -OH and -NH2 protons on the benzamide ring will consume the first 2.0 equivalents via acid-base deprotonation before nucleophilic attack on the carbonyl can occur.
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Intermediate Formation: Stir the reaction at 0 °C for 2 hours. The formation of the stable, chelated tetrahedral intermediate prevents further reaction [4].
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Controlled Quench: Carefully quench the reaction at 0 °C by adding 1M aqueous HCl dropwise until the pH reaches ~3. Rationale: The acidic quench collapses the tetrahedral intermediate into the target ketone and protonates the amine/hydroxyl groups, breaking the metal chelate.
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Isolation: Extract the aqueous mixture with Ethyl Acetate (EtOAc). Wash the organic layer with saturated NaHCO₃ to neutralize residual acid, dry over MgSO₄, filter, and concentrate.
Conclusion
3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide is an indispensable reagent for the controlled synthesis of highly functionalized aromatic ketones. By understanding the thermodynamic stability of the metal-chelated tetrahedral intermediate, researchers can confidently design synthetic routes that bypass the pitfalls of over-addition, ensuring high yields and high purity in complex drug development pipelines.
References
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Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL:[Link]
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Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL:[Link]
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Weinreb Ketone Synthesis Source: Organic Chemistry Portal URL:[Link]
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3-Aminosalicylic acid - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]
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3-Aminosalicylic acid | C7H7NO3 | CID 68443 Source: PubChem (NIH) URL:[Link]
